5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester
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Overview
Description
5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives . The reaction conditions often involve heating and the use of solvents like ethanol or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions
5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives and related heterocyclic structures. Examples include:
- Thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives
- Thiazolo[3,2-a]pyrimidin-5-ones
- Benzothieno[3,2-d]thiazolo[3,2-a]pyrimidine derivatives
Uniqueness
What sets 5H-(1)Benzothieno(3,2-d)thiazolo(3,2-a)pyrimidine-2-carboxylic acid, 3-methyl-5-oxo-, ethyl ester apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
122945-83-9 |
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Molecular Formula |
C16H12N2O3S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 12-methyl-10-oxo-8,14-dithia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-13-carboxylate |
InChI |
InChI=1S/C16H12N2O3S2/c1-3-21-15(20)12-8(2)18-14(19)13-11(17-16(18)23-12)9-6-4-5-7-10(9)22-13/h4-7H,3H2,1-2H3 |
InChI Key |
KMWJFQFMOXNRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(C4=CC=CC=C4S3)N=C2S1)C |
Origin of Product |
United States |
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